REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.[F:13][C:14]([F:21])([F:20])[CH2:15][CH2:16][C:17]([OH:19])=[O:18].C(I)C>C1COCC1>[CH2:1]([CH:16]([CH2:15][C:14]([F:21])([F:20])[F:13])[C:17]([OH:19])=[O:18])[CH3:2]
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Name
|
|
Quantity
|
17.1 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
67.6 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
180 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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FC(CCC(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the resulting solution stirred for 0.5 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added dropwise over 15 min
|
Duration
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15 min
|
Type
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TEMPERATURE
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Details
|
After this time period, the reaction was cooled to −78° C.
|
Type
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STIRRING
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Details
|
The resulting solution was stirred for an additional 0.5 h at −78° C
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 15 min. at −78° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 25° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL)
|
Type
|
CONCENTRATION
|
Details
|
After concentration
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the resulting residue was used directly in the next reaction without further purification
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(=O)O)CC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |